molecular formula C12H9ClN2O2 B1489303 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid CAS No. 1529557-76-3

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid

Cat. No. B1489303
M. Wt: 248.66 g/mol
InChI Key: JEJJUGPWQFRXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.66 g/mol1. It is a derivative of pyridazine, a basic aromatic ring with two nitrogen atoms2.



Synthesis Analysis

The synthesis of pyridazine derivatives often involves reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction3. An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones3. However, the specific synthesis process for 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is not explicitly mentioned in the retrieved sources.



Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid consists of a pyridazine ring which is a six-membered ring with two nitrogen atoms. It also has a chlorine atom and a tolyl group (a methyl group attached to a phenyl ring) attached to the pyridazine ring1.



Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. For instance, a copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines3. However, the specific chemical reactions involving 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid are not detailed in the retrieved sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid are not detailed in the retrieved sources.


Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is a compound of interest in the synthesis of various heterocyclic compounds due to its reactive sites that allow for numerous functionalization reactions. Heinisch et al. (1973) demonstrated that pyridazine-4-carboxylic acid could be prepared in high yield through the catalytic hydrogenation of 3,6-dichloropyridazine-4-carboxylic acid. This process underlines the compound's potential as a precursor for further chemical synthesis, enabling the creation of various derivatives through reactions such as Claisen condensation and hydrazinolysis Heinisch, G. (1973).

Morishita et al. (1994) further explored the synthesis pathways by focusing on 3-chloropyridazine-6-carboxylic acid hydrazide, highlighting selective hydrazinolysis of 3,6-substituted pyridazines. This study underscores the flexibility and utility of 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid in synthesizing specialized compounds, providing a methodological foundation for producing compounds with potential biological activity Morishita, M., Kobayashi, J., Yamada, H., & Yajima, T. (1994).

Safety And Hazards

The safety and hazards associated with 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid are not detailed in the retrieved sources.


Future Directions

The future directions for the research and application of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid are not detailed in the retrieved sources.


Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

3-chloro-6-(2-methylphenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-7-4-2-3-5-8(7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJJUGPWQFRXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.